molecular formula C20H18N2O5 B12181050 N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine

Cat. No.: B12181050
M. Wt: 366.4 g/mol
InChI Key: KARCVZBMMVXBOR-UHFFFAOYSA-N
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Description

N-{[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine is a synthetic quinoline-derived compound featuring a 3,4-dimethoxyphenyl substituent at the quinoline C2 position and a glycine moiety linked via a carbonyl group at C3. Its structure combines aromatic electron-donating methoxy groups with the planar quinoline scaffold, which is often associated with bioactivity in medicinal chemistry (e.g., enzyme inhibition or receptor modulation).

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C20H18N2O5/c1-26-17-8-7-12(9-18(17)27-2)16-10-14(20(25)21-11-19(23)24)13-5-3-4-6-15(13)22-16/h3-10H,11H2,1-2H3,(H,21,25)(H,23,24)

InChI Key

KARCVZBMMVXBOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup, Doebner-von Miller, and Combes reactions. These reactions involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Coupling with Glycine: The final step involves coupling the quinoline derivative with glycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Quinoline vs. 4-Oxo-1,4-dihydroquinoline Derivatives

The target compound’s quinoline core differs from the 4-oxo-1,4-dihydroquinoline scaffold seen in compounds like N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) . In contrast, the fully aromatic quinoline core in the target compound likely enhances planarity and π-π stacking interactions.

Substituent Effects
  • 3,4-Dimethoxyphenyl Group: The target compound’s 3,4-dimethoxyphenyl group is analogous to substituents in 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate, an intermediate in isoquinoline alkaloid synthesis .
  • Adamantyl and Alkyl Chains : Compounds like 47 and 52 incorporate bulky adamantyl and pentyl groups, which improve lipophilicity and membrane permeability but may sterically hinder target engagement.

Functional Group Comparisons

Glycine Linkage

The target compound’s glycine is attached via a carbonyl group, contrasting with:

  • N-(2,4-Dinitrophenyl)glycine (), where glycine is linked to a nitro-substituted phenyl group. The electron-withdrawing nitro groups reduce basicity and may confer redox activity.
  • N-(4-chlorophenyl)-N-((4-methoxyphenyl)sulfonyl)glycine (), which contains a sulfonamide bridge. Sulfonyl groups enhance stability and acidity compared to carbonyl linkages.
Chirality and Stereochemistry
Characterization Data
Property Target Compound Analogous Compounds
Core Structure Quinoline 4-Oxo-1,4-dihydroquinoline
Key Substituents 3,4-Dimethoxyphenyl, Glycine Adamantyl, Pentyl ; Sulfonamide
Functional Groups Carbonyl, Methoxy Thioxo, Chloro ; Nitro
Characterization Methods NMR, LC-MS (inferred) IR, ¹H NMR, LC-MS ; X-ray

Research Implications

  • Medicinal Chemistry: The 3,4-dimethoxyphenyl-quinoline scaffold may target enzymes or receptors sensitive to methoxy-substituted aromatics, similar to isoquinoline alkaloid intermediates .
  • Structure-Activity Relationships (SAR) : Comparisons with nitro- or sulfonyl-containing glycine derivatives () suggest that electronic and steric properties of substituents critically influence bioavailability and target selectivity.

Biological Activity

N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}glycine is a complex organic compound that combines a quinoline moiety with a glycine unit. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O6C_{22}H_{21}N_{3}O_{6}, with a molecular weight of 423.4 g/mol. The compound features a quinoline ring system, which is often associated with significant pharmacological effects.

PropertyValue
Molecular FormulaC22H21N3O6C_{22}H_{21}N_{3}O_{6}
Molecular Weight423.4 g/mol
IUPAC NameThis compound

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, compounds with similar quinoline structures have been reported to exhibit potent cytotoxicity against several cancer cell lines. A study demonstrated that quinoline derivatives could inhibit cell proliferation in leukemia and solid tumors, suggesting that this compound may also possess similar effects.

Case Study:
In vitro assays indicated that related quinoline compounds displayed IC50 values ranging from 0.3 to 1.2 μM against different cancer cell lines, including acute lymphoblastic leukemia cells (K562) and neuroblastoma cells (NB-1643). The observed potency highlights the potential of this compound as an effective anticancer agent .

Anti-inflammatory Effects

Some quinoline derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways and reducing cytokine production. This suggests that this compound may also have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The quinoline moiety may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound could interact with receptors associated with inflammatory responses.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

Future Research Directions

Further research is necessary to elucidate the precise mechanisms of action and therapeutic potential of this compound. Studies should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
  • Combination Therapies : Investigating the effects of this compound in combination with existing anticancer or anti-inflammatory drugs.

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